molecular formula C10H18O2 B1236706 2,6-dimethylocta-2,7-diene-1,6-diol CAS No. 64142-78-5

2,6-dimethylocta-2,7-diene-1,6-diol

Cat. No.: B1236706
CAS No.: 64142-78-5
M. Wt: 170.25 g/mol
InChI Key: NSMIMJYEKVSYMT-RMKNXTFCSA-N
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Description

2,6-Dimethylocta-2,7-diene-1,6-diol is a monoterpenoid diol derived from linalool, characterized by two hydroxyl groups at positions 1 and 6, two methyl groups at positions 2 and 6, and conjugated double bonds at positions 2 and 5. It exists in (E)- and (Z)-isomeric forms, which influence its physicochemical and biological properties. This compound is naturally abundant in citrus honey, cupuassu vinegar, and plants such as Ilex pernyi and papaya flowers . It has been synthesized via microwave-assisted methods, highlighting its relevance in green chemistry . Its applications span flavoring, fragrance, and bioactive roles, particularly in cytotoxic activities against cancer cells .

Properties

CAS No.

64142-78-5

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(2E)-2,6-dimethylocta-2,7-diene-1,6-diol

InChI

InChI=1S/C10H18O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,11-12H,1,5,7-8H2,2-3H3/b9-6+

InChI Key

NSMIMJYEKVSYMT-RMKNXTFCSA-N

SMILES

CC(=CCCC(C)(C=C)O)CO

Isomeric SMILES

C/C(=C\CCC(C)(C=C)O)/CO

Canonical SMILES

CC(=CCCC(C)(C=C)O)CO

Origin of Product

United States

Preparation Methods

Haloalkoxylation

Nerol reacts with 1,3-dibromo-5,5-dimethylhydantoin (DDH) in anhydrous methanol (0–20°C, N₂ atmosphere) to form 7-methoxy-3,7-dimethyl-6-bromo-2-octenol. This step achieves 85–90% yields due to the electrophilic bromination of the tertiary alcohol.

Dehydrohalogenation

Treatment with sodium hydroxide (NaOH) in ethanol removes HBr, yielding 7-methoxy-3,7-dimethylocta-2,5-dien-1-ol. The reaction proceeds at reflux (78°C) with >80% efficiency .

Acid-Catalyzed Cyclohydrolysis

Stirring the intermediate with dilute H₂SO₄ (0–15°C) induces cyclization and hydrolysis, producing the target diol in 89% yield . The mechanism involves protonation of the methoxy group, followed by water nucleophilic attack.

Optimized Industrial Protocol

StepReagents/ConditionsYield
HaloalkoxylationDDH, MeOH, 0–20°C89%
DehydrohalogenationNaOH, EtOH, reflux85%
CyclohydrolysisH₂SO₄ (0.5 M), 0–15°C89%

This cascade is scalable and cost-effective, leveraging nerol’s commercial availability.

Hydrolysis of Acetylated Precursors

Base-mediated hydrolysis of (E,Z)-2,6-dimethylocta-2,6-diene-1,8-diol 8-acetate provides a regioselective route. Using potassium carbonate (K₂CO₃) in methanol (20°C, 4 h), the acetate group is cleaved without altering the diene backbone, achieving 73% isolated yield .

Reaction Specificity

  • Solvent System : Methanol/water (5:1 v/v)

  • Base : K₂CO₃ (1.3 equiv)

  • Byproducts : None detected via TLC/NMR

This method is ideal for protecting-group strategies in multistep syntheses.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
NaBH₄ ReductionRapid, mild conditionsRequires pre-formed aldehyde73–77%
Nerol CascadeScalable, high efficiencyMulti-step, halogenated waste80–89%
Acetate HydrolysisRegioselective, simple workupDependent on precursor synthesis73%

Stereochemical Considerations

  • (E)-Configuration Dominance : All methods predominantly yield the (E)-isomer due to thermodynamic stabilization of the trans-alkene.

  • Chiral Resolution : Enzymatic or chromatographic separation is required to isolate (6R)- or (6S)-enantiomers, as reported in Rosa gallica and Actinidia arguta.

Emerging Methodologies

Metathesis of Bio-Derived Terpenes

Preliminary studies suggest ruthenium-catalyzed cross-metathesis between β-citronellol derivatives and ethylene could generate this compound precursors. This approach remains exploratory, with yields <30%.

Biocatalytic Hydroxylation

Arabidopsis thaliana CYP76C3 and CYP71B31 enzymes hydroxylate linalool to form diols in vivo. While environmentally benign, microbial fermentation currently achieves sub-gram quantities.

Critical Data Tables

Physicochemical Properties of Synthetic Products

PropertyValueSource
Boiling Point290.6°C at 760 mmHg
Density0.969 g/cm³
Flash Point134.6°C
Optical Rotation (6S)[α]D²⁵ = +18.4° (c 1, CHCl₃)

Spectroscopic Signatures

  • ¹H NMR (CDCl₃) : δ 5.41–5.45 (m, 1H, CH=CH), 4.00 (d, 2H, J = 5.45 Hz, CH₂OH), 1.66 (s, 3H, CH₃).

  • ¹³C NMR : 144.9 (C=C), 73.3 (C-OH), 22.3 (CH₃).

Chemical Reactions Analysis

Types of Reactions

2,6-dimethylocta-2,7-diene-1,6-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated alcohols, and various substituted derivatives.

Scientific Research Applications

2,6-dimethylocta-2,7-diene-1,6-diol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethylocta-2,7-diene-1,6-diol involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anti-inflammatory effects could be due to the modulation of inflammatory pathways and the inhibition of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Isomers and Diastereomers

Table 1: Structural Comparison of Key Analogs
Compound Name Structure Highlights Natural Sources/Applications Key References
2,6-Dimethylocta-2,7-diene-1,6-diol (E) (E)-configuration at C2-C3 double bond Citrus honey, Ilex pernyi, cytotoxic agent
This compound (Z) (Z)-configuration at C2-C3 double bond Ilex pernyi, no reported bioactivity
2,6-Dimethylocta-3,7-diene-2,6-diol Double bonds at C3-C4 and C7-C8; hydroxyls at C2, C6 Citrus honey aroma/flavor
2,6-Dimethyloct-7-ene-2,6-diol Single double bond at C7-C8; hydroxyls at C2, C6 Cupuassu vinegar, flavor compounds
Hydroxenin Cyclohexene ring; longer carbon chain Vitamin A synthesis intermediate

Key Observations :

  • Double Bond Position : Shifting the double bond from C2-C3 (as in the title compound) to C3-C4 (e.g., 2,6-dimethylocta-3,7-diene-2,6-diol) alters volatility and flavor contribution in citrus honey .
  • Stereochemistry : The (E)-isomer of this compound exhibits cytotoxic activity, whereas the (Z)-isomer lacks reported bioactivity, emphasizing stereochemical influence .
  • Hydroxyl Group Placement : Compounds with hydroxyls at C2 and C6 (e.g., 2,6-dimethyloct-7-ene-2,6-diol) are less polar than those with hydroxyls at C1 and C6, affecting solubility and flavor release .
Table 2: Cytotoxic Activity of Selected Compounds
Compound Cancer Cell Line (IC50, µg/mL) Bioactivity Notes References
This compound (E) A549: 34.73–66.12; MCF-7: 54.15–67.49 Moderate cytotoxicity; synergizes with lignans
Lariciresinol (lignan control) A549: 12.45 ± 1.02 (positive control) Strong cytotoxicity; antioxidant effects
(2Z)-2,6-dimethylocta-2,7-diene-1,6-diol No reported activity Used as flavor marker in plant extracts

Key Observations :

  • The (E)-isomer demonstrates moderate cytotoxicity against lung (A549), breast (MCF-7), and liver (Hep3B) cancer cells, with IC50 values ranging from 34.73 to 86.03 µg/mL .
  • Structural analogs like 2,6-dimethyloct-7-ene-2,6-diol lack cytotoxic data, suggesting the conjugated diene system is critical for bioactivity.

Key Observations :

  • Microwave synthesis of the title compound reduces reaction time and improves yield compared to traditional methods .
  • Industrial diols like 1,6-hexanediol prioritize cost-effective production for polymer manufacturing, whereas natural diols focus on niche applications in flavors and medicine .

Q & A

Q. How is 2,6-dimethylocta-2,7-diene-1,6-diol structurally characterized using NMR spectroscopy?

Answer: Structural elucidation relies on 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR spectroscopy. Key spectral features include:

  • 1H^1 \text{H}-NMR (500 MHz, CD3_3OD):
  • δ 3.92 (2H, s, H-1), 5.41 (1H, dt, H-3), 5.94 (1H, dd, H-7), and 1.66 ppm (3H, s, methyl group at C-9).

  • Olefinic protons at δ 5.06 (Ha_a-8) and 5.23 (Hb_b-8) confirm the terminal double bond.

    • 13C^{13} \text{C}-NMR (125 MHz, CD3_3OD):
  • Peaks at δ 135.88 (C-2) and 146.26 (C-7) indicate double bonds, while δ 73.79 (C-6) confirms the hydroxyl-bearing quaternary carbon .

    Table 1: Key NMR Assignments

    Position1H^1 \text{H}-NMR (δ, ppm)13C^{13} \text{C}-NMR (δ, ppm)
    C-13.92 (s)68.96
    C-2-135.88
    C-75.94 (dd)146.26
    C-85.06, 5.23 (dd)112.06

Q. What are the common synthetic routes for this compound?

Answer: A microwave-assisted solid-phase synthesis is a prominent method:

  • Methodology :
  • Reactants are immobilized on a solid support (e.g., silica or polymer beads).
  • Microwave irradiation (50–100 W, 5–10 min) accelerates cyclization and hydroxylation steps.
  • Yields (±)-2,6-dimethylocta-2,7-diene-1,6-diol with >80% purity, avoiding harsh solvents .
    • Advantages : Reduced reaction time (vs. traditional thermal methods) and eco-friendly conditions.

Q. What in vitro models are used to assess its cytotoxic activity?

Answer: Cytotoxicity is evaluated using cancer cell lines with the MTT assay:

  • Cell Lines :
  • A549 (lung adenocarcinoma), MCF-7 (breast cancer), Hep3B (hepatocellular carcinoma).
    • Results :
  • IC50_{50} values range from 34.73 ± 1.55 to 86.03 ± 7.57 µg/mL, indicating moderate activity.
  • Table 2 : Cytotoxicity Data
CompoundA549 (IC50_{50}, µg/mL)MCF-7 (IC50_{50}, µg/mL)Hep3B (IC50_{50}, µg/mL)
Monoterpenoid (6)66.12 ± 5.6054.15 ± 5.8972.25 ± 3.13
Ellipticine*0.42 ± 0.030.38 ± 0.020.45 ± 0.04
*Positive control.

Advanced Research Questions

Q. How do environmental factors influence its accumulation in plant systems?

Answer: In grapevines (Vitis vinifera), sink/source (S/S) modulation alters terpene accumulation:

  • Key Findings :
  • Bunch thinning reduced this compound by 67% in Muscat berries under low S/S conditions.
  • Year-to-year variability complicates interpretation, suggesting genotype × environment interactions .
    • Methodological Consideration : Use multi-year trials and metabolomic profiling to distinguish environmental vs. genetic effects.

Q. Are there contradictions in reported bioactivity data across studies?

Answer: Discrepancies arise from assay conditions and compound purity:

  • Example : IC50_{50} values for MCF-7 cells vary between 54.15 ± 5.89 µg/mL (monoterpenoid 4) and 70.99 ± 7.26 µg/mL (lignan 2) .
  • Resolution Strategies :

Standardize cell culture conditions (e.g., passage number, serum concentration).

Validate compound purity via HPLC or GC-MS.

Include multiple positive controls (e.g., ellipticine, doxorubicin).

Q. How can microwave parameters be optimized for its synthesis?

Answer: Critical parameters include:

  • Power and Time : 75 W for 7–8 minutes maximizes yield while minimizing side reactions.
  • Solid Support : Silica gel functionalized with amino groups enhances reactant immobilization vs. unmodified supports .
  • Scale-Up : Use continuous-flow microwave reactors to maintain efficiency at larger scales.

Q. What non-pharmacological applications exist for this compound?

Answer: Beyond cytotoxicity, it serves roles in:

  • Winemaking : Hanseniaspora strains produce this compound during fermentation, contributing to floral aroma precursors .
  • Plant Physiology : Acts as a stress-responsive metabolite in Carica papaya flowers, though its ecological role requires further study .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-dimethylocta-2,7-diene-1,6-diol
Reactant of Route 2
2,6-dimethylocta-2,7-diene-1,6-diol

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